2-[(2-Chlorophenyl)sulfanyl]quinoxaline is a synthetic compound that belongs to the class of quinoxaline derivatives, which are recognized for their diverse biological activities. Quinoxaline itself is a bicyclic compound composed of a fused benzene and pyrazine ring, characterized by its molecular formula . The presence of the chlorophenyl and sulfanyl groups in this specific derivative enhances its potential pharmacological properties, particularly in the context of anticancer activity and other therapeutic applications .
This compound can be classified under heterocyclic compounds, specifically as a quinoxaline derivative. Quinoxalines and their derivatives have been extensively studied for their roles in medicinal chemistry, particularly due to their ability to interact with various biological targets, including receptors involved in cancer progression and other diseases . The synthesis of 2-[(2-Chlorophenyl)sulfanyl]quinoxaline is often explored in research focused on developing new therapeutic agents.
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]quinoxaline typically involves several steps, including:
These synthetic routes have been optimized over the years to improve yield and reduce environmental impact, aligning with current trends in green chemistry .
The molecular structure of 2-[(2-Chlorophenyl)sulfanyl]quinoxaline can be represented as follows:
The structure features a quinoxaline core with a chlorinated phenyl group at one end and a sulfanyl group attached to the quinoxaline nitrogen. The spatial arrangement allows for potential interactions with biological targets through hydrogen bonding and π-π stacking interactions.
2-[(2-Chlorophenyl)sulfanyl]quinoxaline has been shown to participate in various chemical reactions:
The mechanism of action for 2-[(2-Chlorophenyl)sulfanyl]quinoxaline primarily relates to its anticancer properties. It is believed to exert its effects through:
The primary applications of 2-[(2-Chlorophenyl)sulfanyl]quinoxaline include:
Quinoxaline, a benzopyrazine heterocycle formed by fusing benzene with pyrazine, emerged as a privileged scaffold in medicinal chemistry following its first synthesis in 1884 via condensation of o-phenylenediamine with 1,2-dicarbonyl compounds [5]. Early 20th-century studies revealed its structural resemblance to biologically essential molecules like riboflavin, spurring interest in its pharmacological potential. By the 1970s, derivatives such as quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) and dioxidine entered clinical use as broad-spectrum antibacterial agents, establishing quinoxaline as a viable pharmacophore [8]. Subsequent decades witnessed strategic modifications:
Table 1: Milestones in Quinoxaline Pharmacophore Development
Time Period | Key Advancement | Therapeutic Area |
---|---|---|
1884 | First synthesis via Hinsberg/Korner reaction | Synthetic foundation |
1970s | Clinical use of quinoxidine/dioxidine | Antibacterial |
1980–2000 | Development of chloroquinoxaline sulfonamide | Anticancer |
2000–Present | FDA approval of varenicline (2006), erdafitinib (2024) | CNS disorders/Oncology |
Recent innovations emphasize green synthesis (e.g., clay K-10 or zinc triflate catalysis) to improve efficiency and sustainability [5].
Sulfur incorporation—via thioether (-S-), sulfonyl (-SO₂-), or sulfonamide (-NHSO₂-) groups—dramatically alters quinoxaline’s electronic and steric profile, enhancing drug-receptor interactions:
Electronic Effects
Steric Modulation
Table 2: Physicochemical Properties of 2-[(2-Chlorophenyl)sulfanyl]quinoxaline
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₄H₉ClN₂S | CAS No. 42713-64-4 |
Molecular weight | 272.75 g/mol | [3] |
Calculated LogP | 3.8 ± 0.2 | Lipinski’s Rule of Five |
Hydrogen bond acceptors | 4 | [5] |
Rotatable bonds | 2 | Molecular modelling |
Quantum mechanical studies confirm that the chlorophenylthio moiety induces a bipolar electronic distribution, creating electrophilic regions at quinoxaline-N1/N4 and nucleophilic sites at sulfur [5]. This duality supports multitarget engagement in complex diseases.
This hybrid scaffold merges three pharmacophoric elements:
Biological Activities
Drug Design Versatility
Table 3: Biological Activities of 2-[(2-Chlorophenyl)sulfanyl]quinoxaline Derivatives
Biological Target | Activity (IC₅₀/MIC) | Cell Line/Organism | Reference |
---|---|---|---|
Topoisomerase IIα | 0.92–13 μM | NCI-60 cancer panel | [2] |
α-Glucosidase | 0.0953 μM | Saccharomyces cerevisiae | [9] |
sPLA₂ | 0.0475 μM | Human synovial fluid | [9] |
Propionibacterium acnes | 12.5–50 μg/cm³ | ATCC 11827 | [2] |
Future innovations include PROTAC conjugates leveraging thioether biodegradability for tumor-selective drug release and photoaffinity probes for target identification [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7